molecular formula C19H15Cl2N3O2 B6491389 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 891137-95-4

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B6491389
CAS No.: 891137-95-4
M. Wt: 388.2 g/mol
InChI Key: OKOVHIFTFCJQKE-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at position 5 and a tetrahydronaphthalene-carboxamide moiety at position 2. The partially saturated tetrahydronaphthalene system may confer conformational rigidity, influencing pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-14-7-8-16(21)15(10-14)18-23-24-19(26-18)22-17(25)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOVHIFTFCJQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a novel compound that has attracted attention due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on current research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • Oxadiazole ring : Contributes to the biological activity.
  • Dichlorophenyl group : Enhances lipophilicity and bioavailability.
  • Tetrahydronaphthalene moiety : Provides a hydrophobic environment that may influence receptor binding.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the dichlorophenyl group via electrophilic aromatic substitution.
  • Amidation to attach the carboxamide functional group to the tetrahydronaphthalene scaffold.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance:

  • IC50 Values : Compounds in related studies showed IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against various cancer cell lines, suggesting a structure-activity relationship (SAR) where modifications enhance cytotoxicity .
CompoundIC50 (µg/mL)Cancer Cell Line
Compound 91.61 ± 1.92Various
Compound 101.98 ± 1.22Various
This compoundTBDTBD

The biological activity is believed to be mediated through:

  • Enzyme inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation.
  • Receptor modulation : The oxadiazole and naphthalene components likely bind to cellular receptors, altering signaling pathways associated with growth and apoptosis.

Case Studies

Several studies have examined the biological effects of similar compounds:

  • Anticancer Activity :
    • A study on oxadiazole derivatives demonstrated significant cytotoxicity against gastric cancer cells (IC50 = 0.021 µM), indicating that structural modifications can enhance efficacy compared to standard treatments like cisplatin .
  • Antimicrobial Properties :
    • Related compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was crucial for enhancing this activity.

Comparison with Similar Compounds

N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

  • Structural Difference : Replaces the tetrahydronaphthalene group with a 2,3-dihydro-1,4-benzodioxine ring.
  • However, the reduced saturation compared to tetrahydronaphthalene may decrease lipophilicity, affecting blood-brain barrier penetration .

N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

  • Structural Difference: Substitutes the 2,5-dichlorophenyl group with a 3-methoxyphenyl group and uses a naphthalene (non-saturated) carboxamide.
  • Impact : The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing dichloro substituent. This alteration may reduce electrophilic reactivity and alter binding affinity to targets such as kinase enzymes or G-protein-coupled receptors. The fully aromatic naphthalene system increases rigidity but may reduce solubility compared to the partially saturated tetrahydronaphthalene .

Analogs with Modified Heterocyclic Cores

N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

  • Structural Difference : Replaces the oxadiazole core with a thiadiazole ring and introduces a fluorophenyl-methylsulfanyl group.
  • Impact: The thiadiazole ring, containing sulfur instead of oxygen, increases polarizability and may enhance interactions with cysteine residues in enzymes. The fluorophenyl group offers moderate electronegativity and improved metabolic stability compared to chlorinated analogs.

Data Tables Summarizing Key Comparisons

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Hypothesized Pharmacological Impact
Target Compound 1,3,4-Oxadiazole 2,5-Dichlorophenyl, Tetrahydronaphthalene Balanced lipophilicity, conformational rigidity
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1,3,4-Oxadiazole 2,5-Dichlorophenyl, Benzodioxine Enhanced π-π stacking, reduced lipophilicity
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide 1,3,4-Oxadiazole 3-Methoxyphenyl, Naphthalene Reduced electrophilicity, increased rigidity
N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide 1,3,4-Thiadiazole 4-Fluorophenyl-methylsulfanyl Enhanced polar interactions, potential steric hindrance

Table 2: Physicochemical Properties (Theoretical)

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound ~429.3 3.8 0.05
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide ~423.2 3.2 0.10
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide ~377.4 3.5 0.07
N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide ~413.5 4.0 0.03

Research Implications and Limitations

While structural comparisons provide insights into structure-activity relationships (SAR), experimental validation is critical. For example:

  • Chlorine vs. Methoxy Substitutions : Dichlorophenyl groups may enhance binding to hydrophobic pockets in enzymes, whereas methoxy groups could favor hydrogen bonding .
  • Core Modifications : Thiadiazole-containing analogs might exhibit distinct metabolic pathways due to sulfur’s susceptibility to oxidation .

Limitations : The evidence provided lacks explicit biological data (e.g., IC₅₀, bioavailability). Further studies are needed to correlate structural features with functional outcomes.

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